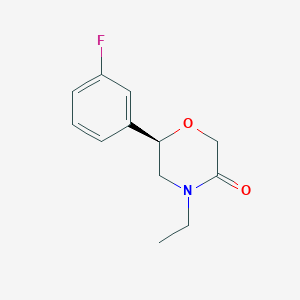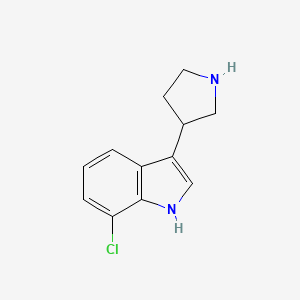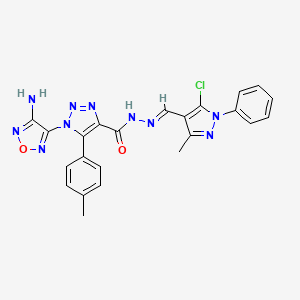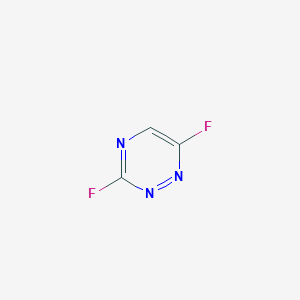![molecular formula C6H13NO4S B12631965 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid CAS No. 918825-00-0](/img/structure/B12631965.png)
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique est un composé doté d’une structure unique qui comprend un groupe acide sulfonique, une amine secondaire et une cétone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique implique généralement la réaction de l’acide 3-aminopropane-1-sulfonique avec une cétone appropriée, telle que l’acétone, dans des conditions contrôlées. La réaction est généralement réalisée en milieu aqueux avec un catalyseur approprié pour faciliter la formation du produit désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir le produit final sous forme pure.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’acide sulfonique.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe amine peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des électrophiles comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Dérivés d’acide sulfonique.
Réduction : Dérivés d’alcool.
Substitution : Divers dérivés d’amines substituées.
Applications de la recherche scientifique
L’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les protéines et les enzymes.
Médecine : Recherché pour ses effets thérapeutiques potentiels, en particulier dans les troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.
Applications De Recherche Scientifique
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, influençant ainsi les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-amino-1-propanesulfonique : Un composé apparenté présentant des caractéristiques structurales similaires mais dépourvu du groupe cétone.
Homotaurine : Un autre composé similaire utilisé dans la recherche neurologique.
Unicité
L’acide 3-[(2-oxopropyl)amino]propane-1-sulfonique est unique en raison de la présence à la fois d’une cétone et d’un groupe acide sulfonique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
918825-00-0 |
|---|---|
Formule moléculaire |
C6H13NO4S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
3-(2-oxopropylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(8)5-7-3-2-4-12(9,10)11/h7H,2-5H2,1H3,(H,9,10,11) |
Clé InChI |
RCXCXQSYXUVGSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)



![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)

![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
